molecular formula C14H16O2 B14284193 2-Benzoyl-2-methylcyclohexan-1-one CAS No. 128402-06-2

2-Benzoyl-2-methylcyclohexan-1-one

Cat. No.: B14284193
CAS No.: 128402-06-2
M. Wt: 216.27 g/mol
InChI Key: JECYRXSLRHHTLZ-UHFFFAOYSA-N
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Description

2-Benzoyl-2-methylcyclohexan-1-one is an organic compound with the molecular formula C14H16O. It is a derivative of cyclohexanone, where a benzoyl group and a methyl group are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-2-methylcyclohexan-1-one typically involves the Friedel-Crafts acylation reaction. In this process, cyclohexanone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-2-methylcyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of 2-benzoyl-2-methylcyclohexanol.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

2-Benzoyl-2-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoyl-2-methylcyclohexan-1-one involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexanone: A simpler analog without the benzoyl group.

    Benzophenone: Contains two benzoyl groups attached to a central carbon atom.

    Cyclohexanone: The parent compound without any substituents.

Uniqueness

2-Benzoyl-2-methylcyclohexan-1-one is unique due to the presence of both a benzoyl and a methyl group on the cyclohexane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

128402-06-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-benzoyl-2-methylcyclohexan-1-one

InChI

InChI=1S/C14H16O2/c1-14(10-6-5-9-12(14)15)13(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

JECYRXSLRHHTLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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